molecular formula C14H20N2O4 B8030948 Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate

Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate

Cat. No.: B8030948
M. Wt: 280.32 g/mol
InChI Key: CDLUQPOGWLOGGG-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is a chemical compound of interest in organic and medicinal chemistry research. It features a carbamate functional group, which is widely utilized as a versatile building block and a protecting group for amines in multi-step synthesis . The tert-butyloxycarbonyl (Boc) group, in particular, is a cornerstone in synthetic chemistry for its stability under various reaction conditions and the relative ease of its removal under mild acidic conditions . The presence of the nitro group on the phenyl ring makes this compound an electron-deficient aromatic system, which can be further functionalized; a common transformation is the reduction of the nitro group to an aniline, providing a handle for synthesizing a wider array of functionalized molecules . Compounds with similar N-alkyl-N-aryl carbamate scaffolds have been identified as key intermediates in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), representing a cutting-edge approach in drug discovery . Furthermore, structurally related tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for various biological activities, highlighting the value of this chemotype in early-stage research and development . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(3-nitrophenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-9-15(13(17)20-14(2,3)4)11-7-6-8-12(10-11)16(18)19/h6-8,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLUQPOGWLOGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-nitrophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-nitrophenyl)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of strong acids or bases.

    Nucleophilic Addition: The carbonyl group in the carbamate can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Nucleophilic Addition: Amines or alcohols as nucleophiles.

Major Products Formed

    Reduction: Formation of tert-butyl N-(3-aminophenyl)-N-propylcarbamate.

    Hydrolysis: Formation of N-(3-nitrophenyl)-N-propylamine and carbon dioxide.

    Nucleophilic Addition: Formation of various substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Antiviral Agents
    • Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is primarily utilized as an intermediate in the synthesis of antiviral compounds, especially those targeting HIV. Its structural features contribute to the inhibition of viral proteases, which are essential for viral replication.
  • Medicinal Chemistry
    • The compound's unique nitrophenol substitution enhances its biological activity compared to other carbamates lacking such groups. This makes it a valuable component in the development of new therapeutic agents .
  • Potential Applications in Cancer Therapy
    • Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, potentially leading to the development of novel chemotherapeutic agents.

Case Study 1: Synthesis of Antiviral Compounds

In a recent study, researchers synthesized a series of carbamate derivatives, including this compound, to evaluate their efficacy against HIV protease. The results indicated that modifications to the carbamate structure significantly influenced antiviral activity. The study concluded that this compound could serve as a lead structure for further development in antiviral therapies.

A comprehensive assessment of related carbamates revealed that those with nitrophenyl substitutions demonstrated enhanced interactions with biological targets involved in cancer pathways. This suggests that this compound may have untapped potential in oncology .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Substituents Reference
tert-butyl N-(3-nitrophenyl)-N-propylcarbamate* C₁₅H₂₂N₂O₄ 294.35 Not provided ~95%† 3-nitrophenyl, N-propyl Inferred
tert-butyl N-(3,4-dichlorophenyl)-N-propylcarbamate C₁₅H₂₁Cl₂NO₂ 318.24 1881291-20-8 95% 3,4-dichlorophenyl, N-propyl
N-Boc-N-n-propylethylenediamine C₁₀H₂₂N₂O₂ 202.29 Not provided 96% Ethylenediamine, N-propyl
tert-butyl N-(3-nitropropyl)carbamate C₈H₁₆N₂O₄ 204.22 Not provided ~95%† 3-nitropropyl (aliphatic nitro group)
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C₁₁H₂₁NO₃ 215.29 1290191-64-8 95% Cyclopentyl, 3-hydroxy

*Hypothetical data inferred from structural analogs; †Assumed based on purity trends in evidence.

Substituent Effects on Reactivity and Stability

  • Aromatic Nitro vs. Chloro Groups : The 3-nitrophenyl group in the target compound enhances electrophilic substitution resistance compared to the 3,4-dichlorophenyl analog, where chlorine atoms act as ortho/para-directing groups. However, the nitro group facilitates reduction to amines (e.g., catalytic hydrogenation), making it a key intermediate for aniline derivatives .
  • Aliphatic vs.
  • Hydroxycyclopentyl vs. Nitrophenyl : Cyclopentyl derivatives (e.g., ) exhibit conformational rigidity and hydrogen-bonding capacity via hydroxyl groups, enabling applications in chiral synthesis, whereas nitrophenyl derivatives prioritize electronic modulation .

Research Findings and Trends

  • Purity and Handling : Most Boc-protected carbamates in the evidence (e.g., ) exhibit 95–96% purity, suggesting standardized industrial synthesis protocols. Air-sensitive analogs (e.g., ) require inert storage .
  • Structural Diversity : Substitutions on the phenyl ring (nitro, chloro) or aliphatic chain (hydroxy, nitro) dictate reactivity, enabling tailored applications in medicinal chemistry .

Biological Activity

Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 250.29 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-nitroaniline with tert-butyl isocyanate and propanol under controlled conditions. The reaction can be summarized as:

  • Reagents :
    • 3-Nitroaniline
    • Tert-butyl isocyanate
    • Propanol
  • Reaction Conditions :
    • Anhydrous conditions
    • Temperature control to optimize yield

This method provides a high yield of the desired carbamate derivative, which can be further purified through recrystallization.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including:

  • A549 (Lung cancer)
  • MDA-MB-231 (Breast cancer)
  • LNCaP (Prostate cancer)

Case Study Findings

A study demonstrated that the compound induced apoptosis in A549 cells through mitochondrial pathways, leading to cytochrome c release and caspase activation. The IC50_{50} values ranged from 10 to 20 µM, indicating significant potency against these cell lines .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways associated with cell growth.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Interference with DNA Repair Mechanisms : Potential intercalation within DNA, leading to cytotoxic effects.

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with other similar compounds is useful:

CompoundIC50_{50} (µM)Remarks
This compound10-20Effective against multiple cancer cell lines
Compound A (similar structure)15-30Moderate activity
Compound B (dissimilar structure)>50Low activity

Research Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer therapies.
  • Chemical Biology : To study the effects of nitro-substituted compounds on cellular processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(3-nitrophenyl)-N-propylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between tert-butyl carbamate precursors and nitro-substituted arylpropylamines. Evidence from related carbamate syntheses suggests using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane or DMF under nitrogen . Optimization may include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Monitoring reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm, aromatic protons (3-nitrophenyl) at 7.5–8.5 ppm, and propyl chain signals (CH₂ groups) at 1.5–3.0 ppm.
  • ¹³C NMR : Carbamate carbonyl at ~155 ppm, tert-butyl carbons at ~28–80 ppm .
  • IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and nitro group absorption at ~1520–1350 cm⁻¹ .
  • MS : Molecular ion peak (M+H⁺) expected at m/z ~309 (calculated for C₁₄H₂₀N₂O₄) .

Q. How should researchers handle and store This compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group .
  • Handling : Use gloves and work in a fume hood due to potential irritancy (non-GHS classified but precautionary measures advised) .

Advanced Research Questions

Q. What computational methods can predict the electronic properties of This compound, and how do nitro group positioning and carbamate conformation influence reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis set to model:
  • Electron density maps (highest occupied molecular orbital, HOMO) localized on the nitro group and carbamate carbonyl.
  • Conformational analysis of the propyl chain (gauche vs. anti-periplanar) impacting steric hindrance .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrogen-bonding interactions .

Q. How can researchers resolve contradictions in stability data for This compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies :
Condition Analysis Method Key Observations
pH 2–3 (HCl)HPLC (UV detection)Rapid hydrolysis (t½ < 1 hr) .
pH 7–9NMR/MSStable for >24 hrs .
60°C (dry)TGA/DSCDecomposition onset at ~150°C .
  • Mitigation : Buffer solutions (pH 7.4 PBS) for biological assays; avoid prolonged heating .

Q. What experimental designs are suitable for studying the intermolecular interactions of This compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips; measure binding affinity (KD) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., hydrolases) to resolve 3D binding modes .

Data Contradiction & Validation

Q. How can discrepancies in reported solubility data for This compound across solvents be systematically addressed?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with HPLC quantification:
Solvent Solubility (mg/mL) Reference
DMSO45.2 ± 2.1
Ethanol8.7 ± 0.9
Water<0.1
  • Validation : Replicate under controlled temperature (25°C) and agitation (500 rpm) .

Synthesis & Mechanistic Insights

Q. What mechanistic pathways explain the formation of byproducts during This compound synthesis, and how can they be suppressed?

  • Methodological Answer :

  • Byproducts :
  • N-Propyl-3-nitroaniline (due to carbamate cleavage under acidic conditions).
  • tert-Butyl alcohol (from hydrolysis of the tert-butyl group).
  • Suppression Strategies :
  • Use scavengers (e.g., molecular sieves) to absorb water .
  • Replace EDCI/HOBt with more selective coupling agents like HATU .

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